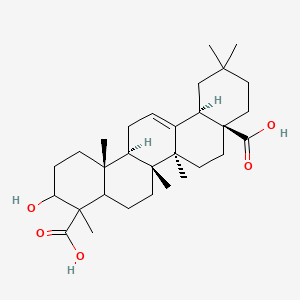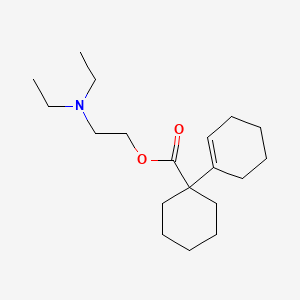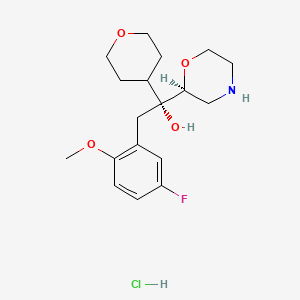![molecular formula C15H16O4 B580057 4-[4-(2-Hydroxypropoxy)phenoxy]phenol CAS No. 159600-64-3](/img/structure/B580057.png)
4-[4-(2-Hydroxypropoxy)phenoxy]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Hydroxypropoxy)phenoxy]phenol is an organic compound with the molecular formula C15H16O4 and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two phenol groups connected by an ether linkage, with a hydroxypropoxy substituent on one of the phenol rings. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxypropoxy)phenoxy]phenol typically involves the reaction of 4-phenoxyphenol with 2-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 4-phenoxyphenol and potassium carbonate in DMF.
- Add 2-chloropropanol to the reaction mixture.
- Heat the mixture to around 100°C and stir for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous processes to enhance yield and efficiency. One such method includes the diazotization of corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid . This method allows for large-scale production with high purity.
化学反应分析
Types of Reactions
4-[4-(2-Hydroxypropoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-[4-(2-Hydroxypropoxy)phenoxy]phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[4-(2-Hydroxypropoxy)phenoxy]phenol involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . The phenolic groups in the compound can donate hydrogen atoms to neutralize reactive oxygen species, thereby protecting cells from oxidative stress .
相似化合物的比较
4-[4-(2-Hydroxypropoxy)phenoxy]phenol can be compared with other similar compounds such as:
4-Phenoxyphenol: Lacks the hydroxypropoxy group, making it less hydrophilic and potentially less biologically active.
4-(2-Hydroxyethoxy)phenol: Has a shorter ethoxy chain instead of the propoxy chain, which may affect its solubility and reactivity.
4-(4-Hydroxyphenoxy)phenol: Contains a hydroxy group directly attached to the phenoxy ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific hydroxypropoxy substituent, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-[4-(2-hydroxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-11(16)10-18-13-6-8-15(9-7-13)19-14-4-2-12(17)3-5-14/h2-9,11,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORWJHXEWLXOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
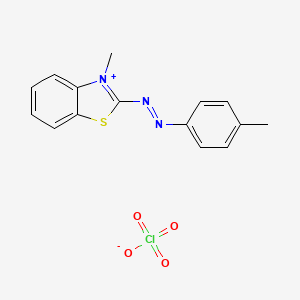
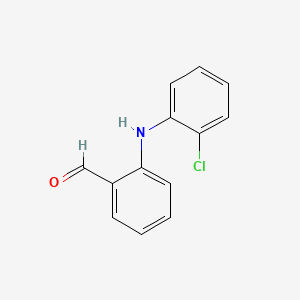
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
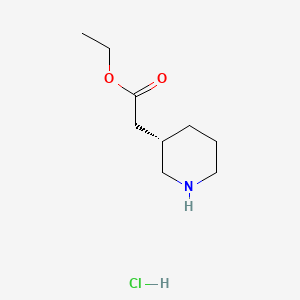
![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)

![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
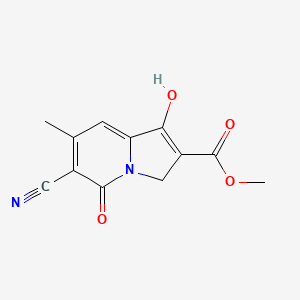
![1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone](/img/structure/B579994.png)
